molecular formula C28H29F2N5O2 B2789699 CSN5i-3

CSN5i-3

Cat. No.: B2789699
M. Wt: 505.6 g/mol
InChI Key: ANNKHJQLDMGQFM-UIOOFZCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CSN5i-3 is a potent, selective, and orally available inhibitor of the proteolytic subunit CSN5 of the COP9 signalosome. The COP9 signalosome is a multi-subunit protein complex that regulates the activity of cullin-RING E3 ubiquitin ligases, which are involved in various cellular processes, including cell cycle progression and apoptosis. This compound has shown promise in cancer therapy by inhibiting the deneddylation of cullin-RING E3 ubiquitin ligases, thereby affecting the viability of tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CSN5i-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain.

Industrial Production Methods

Industrial production of this compound follows standard protocols for the synthesis of small molecule inhibitors. This includes large-scale chemical synthesis, purification, and quality control to ensure the compound’s purity and efficacy. The production process is optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

CSN5i-3 primarily undergoes inhibition reactions, specifically targeting the deneddylation process of cullin-RING E3 ubiquitin ligases. This inhibition leads to the accumulation of neddylated cullins, which in turn affects the degradation of substrate proteins .

Common Reagents and Conditions

The common reagents used in the synthesis and reactions involving this compound include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yield and purity .

Major Products Formed

The major product formed from the reactions involving this compound is the neddylated cullin-RING E3 ubiquitin ligase complex. This complex is crucial for the regulation of protein degradation pathways within the cell .

Scientific Research Applications

CSN5i-3 has a wide range of scientific research applications, particularly in the fields of cancer biology, molecular biology, and drug discovery. Some of the key applications include:

Mechanism of Action

CSN5i-3 exerts its effects by inhibiting the deneddylation activity of the COP9 signalosome. This inhibition traps cullin-RING E3 ubiquitin ligases in their neddylated state, leading to the inactivation of a subset of these ligases. The inactivation results in the degradation of their substrate recognition modules, thereby affecting the stability and turnover of various proteins involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Biological Activity

CSN5i-3 is a selective inhibitor of the COP9 signalosome (CSN), particularly targeting the CSN5 subunit. This compound has garnered attention due to its diverse biological activities, particularly in cancer treatment and vascular biology. The following sections will explore its mechanisms of action, effects on various cell types, and implications for therapeutic applications.

This compound functions by inhibiting the deneddylation of Cullin-RING E3 ubiquitin ligases (CRLs). This inhibition traps CRLs in their neddylated state, leading to the inactivation of specific CRLs and promoting the degradation of their substrate receptor modules (SRMs) . The compound has an IC50 value of approximately 5.8 nM, indicating its potency in inhibiting CSN5 activity .

Effects on Endothelial Cells

Research indicates that this compound significantly disrupts endothelial barrier function, which is crucial for maintaining vascular integrity. Key findings include:

  • Endothelial Barrier Disruption : Treatment with this compound resulted in increased macromolecule leakage in both in vitro and in vivo models. This effect was linked to the activation of RhoGTPases, particularly RhoB, which plays a vital role in cell contraction and barrier integrity .
  • Inflammatory Signaling : The compound also activates the NF-κB signaling pathway, leading to increased expression of adhesion molecules such as ICAM-1. This promotes neutrophil adhesion to endothelial cells, further contributing to inflammation .
  • Caspase Activity : While initial exposure to this compound did not induce apoptosis (as measured by caspase-3/7 activity), prolonged treatment (24 hours) led to increased apoptotic signals, suggesting a delayed cytotoxic effect .

Table 1: Summary of Effects on Endothelial Cells

Parameter Observation
Macromolecule LeakageIncreased with this compound treatment
RhoGTPase ActivationPrimarily RhoB
NF-κB ActivationIncreased ICAM-1 expression
Apoptosis (Caspase-3/7)Delayed increase after 24 hours

Effects on Cancer Cells

This compound exhibits differential cytotoxic effects across various cancer cell lines:

  • Cell Viability : In certain tumor cell lines, such as THP-1 and HCT116, this compound demonstrated significant cytotoxicity (maximal effects ≤−95%). In contrast, other lines like NCI-H2030 showed only cytostatic effects (approximately −50% viability) .
  • Xenograft Models : In vivo studies using human xenografts have shown that this compound can effectively suppress tumor growth, indicating its potential as an anti-cancer agent .

Table 2: Differential Effects on Cancer Cell Lines

Cell Line Effect Maximal Effect (%)
THP-1Cytotoxic≤−95%
HCT116Cytotoxic≤−95%
NCI-H2030Cytostatic~−50%
A2780 (Ovarian)S-phase arrestNot specified

Case Studies and Research Findings

  • Endothelial Function Study : A study demonstrated that this compound treatment led to significant changes in endothelial barrier function as measured by electrical cell-substrate impedance sensing (ECIS). Initial increases in barrier resistance were followed by a marked decrease over time, emphasizing the compound's disruptive effects on endothelial integrity .
  • Cancer Treatment Insights : Research highlighted that this compound could inhibit the growth of prostate cancer cells by downregulating critical survival pathways associated with CRL activity. This suggests its potential role as a therapeutic agent in cancers characterized by aberrant CRL functioning .

Properties

IUPAC Name

5-(difluoromethyl)-N-[4-[(5S,6S)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl]-3-phenylphenyl]-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29F2N5O2/c1-17(2)35-24(14-23(33-35)27(29)30)28(37)32-19-11-12-21(22(13-19)18-7-4-3-5-8-18)26-25(36)10-6-9-20-15-31-16-34(20)26/h3-5,7-8,11-17,25-27,36H,6,9-10H2,1-2H3,(H,32,37)/t25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNKHJQLDMGQFM-UIOOFZCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)C3C(CCCC4=CN=CN34)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)[C@H]3[C@H](CCCC4=CN=CN34)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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